molecular formula C15H22BrNO2 B8595321 2-Bromo-N-(4-butoxy-2,6-dimethylphenyl)propanamide CAS No. 53984-29-5

2-Bromo-N-(4-butoxy-2,6-dimethylphenyl)propanamide

Cat. No.: B8595321
CAS No.: 53984-29-5
M. Wt: 328.24 g/mol
InChI Key: RVPRAAFWAZKMHM-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-butoxy-2,6-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C15H22BrNO2 and its molecular weight is 328.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

53984-29-5

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

2-bromo-N-(4-butoxy-2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C15H22BrNO2/c1-5-6-7-19-13-8-10(2)14(11(3)9-13)17-15(18)12(4)16/h8-9,12H,5-7H2,1-4H3,(H,17,18)

InChI Key

RVPRAAFWAZKMHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)C)NC(=O)C(C)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a chilled (ca 10°) solution of 50.7 g (0.263 mole) of 4-butoxy-2,6-dimethylaniline [Buchi et al., Helv. Chim. Acta, 34, 278 (1951) ] in 224 ml glacial acetic acid was added rapidly 62.4 g (.289 mole) of 2-bromo-propionyl bromide and immediately thereafter a chilled (ca 5°) solution of 87.2 g sodium acetate trihydrate in 362 ml water. This mixture was shaken for 1/2 hour, filtered, washed with water until the washes were neutral, and dried in vacuo over silica gel and KOH; yield 68.9 g (71.6%); m.p. 132.5° - 133.5°. The product was recrystallized from 95% ethanol; m.p. 135.5° - 136°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
87.2 g
Type
reactant
Reaction Step Three
Name
Quantity
362 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a chilled (ca 10°) solution of 50.7 g (0.263 mole) of 4-butoxy-2,6-dimethylaniline [Buchi et al., Helv. Chim. Acta, 34, 278 (1951)] in 224 ml glacial acetic acid was added rapidly 62.4 g (.289 mole) of 2-bromo-propionyl bromide and immediately thereafter a chilled (ca 5°) solution of 87.2 g sodium acetate thihydrate in 362 ml water. This mixture was shaken for one-half hour, filtered, washed with water until the washes were neutral, and dried in vacuo over silica gel and KOH; yield 68.9 g (71.6%); m.p. 132.5° - 133.5°. The product was recrystallized from 95% ethanol; m.p. 135.5° - 136°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
87.2 g
Type
reactant
Reaction Step Three
Name
Quantity
362 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a two liter bottle were mixed 4-butoxy-2,6-dimethylaniline (50.7 g, 0.263 mole) and glacial acetic acid (224 ml) and the mixture was cooled to about 10° C. To this was added and mixed rapidly 2-bromopropionyl bromide (62.4 g, 0.289 mole) immediately followed by a precooled (5° C.) solution of sodium acetate trihydrate (87.2 g) in water (362 ml). The whole was vigorously shaken to ensure intimate mixture of the components. After 30 min. of mechanical shaking, the precipitate was filtered off and washed carefully with distilled water. It was thereafter dried. The yield was 68.9 g (72%). Recrystallized from 95% ethanol, it melted at 135.5°-136°.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
87.2 g
Type
reactant
Reaction Step Three
Name
Quantity
362 mL
Type
solvent
Reaction Step Three

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